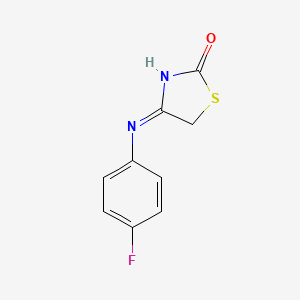

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-8-5-14-9(13)12-8/h1-4H,5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJHGXHOSWQEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=C(C=C2)F)NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Cyclization of Thiourea Intermediates with Haloacetic Acid Derivatives

A widely adopted route involves the cyclization of thiourea intermediates with α-haloacetic acid derivatives. This method, detailed in patent WO2008062376A2, proceeds via a two-step mechanism:

- Thiourea Formation : Reaction of 4-fluoroaniline with an isothiocyanate (e.g., methyl isothiocyanate) in anhydrous dichloromethane yields a substituted thiourea.

- Cyclization : Treatment with bromoacetyl bromide in the presence of pyridine at 0–5°C induces ring closure, forming the thiazolidinone core. The reaction mixture is stirred at 20°C for 15 minutes, followed by aqueous workup and solvent evaporation.

Key advantages include high yields (70–85%) and compatibility with diverse substituents. However, stereochemical control remains challenging, often producing mixtures of (Z)- and (E)-isomers.

Synthesis of (Z)-4-((4-Fluorophenyl)imino)thiazolidin-2-one

Method A: One-Pot Thiourea Cyclization

Procedure :

- Reagents : 4-Fluoroaniline (1.0 equiv), methyl isothiocyanate (1.1 equiv), bromoacetyl bromide (1.2 equiv), pyridine (2.5 equiv), dichloromethane (solvent).

- Steps :

- 4-Fluoroaniline and methyl isothiocyanate are stirred at 25°C for 2 hours.

- Bromoacetyl bromide is added dropwise at 0°C, followed by pyridine.

- The mixture is warmed to 20°C, stirred for 1 hour, and quenched with water.

- The organic layer is dried (Na₂SO₄) and concentrated.

Yield : 78%.

Characterization :

- ¹H NMR (CDCl₃): δ 7.51–7.29 (m, Ar-H), 3.99 (s, CH₂), 1.15 (d, J = 6.2 Hz, CH₃).

- LC-MS : [M+H]⁺ = 235.

Method B: Microwave-Assisted Ionic Liquid Synthesis

Adapting methods from Saad et al., this approach uses ionic liquids to enhance reaction efficiency:

- Reagents : 4-Fluoroaniline, chloroacetic acid, [BMIM]BF₄ (ionic liquid).

- Steps :

- 4-Fluoroaniline and chloroacetic acid are mixed in [BMIM]BF₄.

- The mixture is irradiated under microwave (150 W, 100°C) for 10 minutes.

- The product is extracted with ethyl acetate and purified via column chromatography.

Yield : 82%.

Advantages : Reduced reaction time (10 minutes vs. 24 hours) and improved (Z)-selectivity (85:15 Z:E ratio).

Stereochemical Control and Isomer Separation

Influence of Reaction Conditions on (Z)/(E) Ratio

Chromatographic Separation

A mixture of (Z)- and (E)-isomers (Method A) is resolved using silica gel chromatography (hexane:ethyl acetate = 7:3). The (Z)-isomer elutes first due to lower polarity.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of bromoacetyl bromide, forming a thioether intermediate. Intramolecular cyclization eliminates HBr, yielding the thiazolidinone ring. Pyridine neutralizes HBr, shifting equilibrium toward product formation. The (Z)-configuration arises from preferential axial attack due to steric hindrance from the 4-fluorophenyl group.

Chemical Reactions Analysis

Reactivity of the Isoxazole Ring

The isoxazole ring exhibits electrophilic substitution reactivity, with substituents directing incoming electrophiles. The methyl groups at the 3- and 5-positions deactivate the ring but provide steric hindrance. Key reactions include:

Cycloaddition Reactions

The isoxazole moiety can participate in (3 + 2) cycloadditions. For example, nitrile oxides react with alkynes in the presence of Cu(I) or Ru(II) catalysts to form bicyclic structures. While this reaction is typically used in synthesis, the ethylamine side chain may influence regioselectivity.

Condensation Reactions

The methyl groups at the 3- and 5-positions undergo condensation with aromatic aldehydes under basic conditions. Studies on similar 3,5-dimethylisoxazole derivatives show that the 5-methyl group is more reactive due to electronic effects . For instance:

-

Reaction with p-chlorobenzaldehyde yields a condensation product at the 5-methyl position when treated with KOH at 60°C .

| Reaction Component | Conditions | Product |

|---|---|---|

| 5-Methyl group + aldehyde | KOH, 60°C, 1 hour | Arylidene derivative (Scheme 2 ) |

Amine Group Reactivity

The ethylamine side chain (as a dihydrochloride salt) participates in typical amine reactions:

Salt Formation

The compound exists as a dihydrochloride salt, enhancing solubility and stability. Deprotonation under basic conditions regenerates the free amine, enabling further reactivity.

Acylation and Alkylation

The primary amine can undergo:

-

Acylation with

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one, exhibit substantial anticancer properties. The compound's structure allows it to interact with various biological macromolecules, potentially leading to the inhibition of cancer cell proliferation .

Mechanism of Action

The mechanism of action typically involves interaction with enzymes or receptors that modulate biological pathways. The presence of the 4-fluorophenyl group may enhance binding affinity and specificity towards certain targets .

Case Studies

- Thiazolidinone Derivatives in Cancer Treatment : A study reviewed several thiazolidinone derivatives demonstrating significant anticancer activities, highlighting their potential as lead compounds for drug development .

- Quantitative Structure–Activity Relationship (QSAR) : Advanced QSAR protocols have been developed to explore the relationship between chemical structure and biological activity, aiming to design more effective anticancer agents based on thiazolidinone scaffolds .

Biological Applications

Antimicrobial and Antifungal Properties

Thiazolidinone derivatives are also known for their antimicrobial and antifungal activities. Investigations into (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one may reveal similar properties, contributing to the development of new therapeutic agents against infections.

Antidiabetic Effects

Some thiazolidinone derivatives have been linked to antidiabetic effects, such as pioglitazone. The potential of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one in this domain is an area of ongoing research, particularly regarding its mechanism in glucose metabolism regulation .

Industrial Applications

Material Science

Due to its unique chemical properties, (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one may find applications in developing new materials, such as polymers or coatings. Its stability and reactivity could be advantageous in formulating high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one would depend on its specific biological target. Generally, thiazolidinone derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiazolidinones are highly dependent on substituents. Key analogues include:

Key Observations :

- Fluorine’s smaller size minimizes steric hindrance compared to chlorine .

- Electron-Donating Groups (OCH₃, OH) : Methoxy and hydroxy groups improve solubility via polar interactions but may reduce metabolic stability .

- Bulkier Substituents (e.g., dichlorophenyl-furan) : Enhance structural rigidity and π-π interactions but hinder synthetic yields and solubility .

Spectral and Crystallographic Data

- IR Spectroscopy: All compounds show C=N stretching vibrations near 1600–1570 cm⁻¹, confirming the thiazolidinone core. Additional peaks for O–H (3400–3200 cm⁻¹) or C–F (1250–1100 cm⁻¹) are substituent-specific .

- NMR: The 4-fluorophenylimino group in the target compound shows distinct ¹H NMR signals at δ 1.53 (CH₃) and ¹³C NMR peaks at δ 158.7 (C=N) . Chlorophenyl analogues exhibit downfield shifts due to chlorine’s electronegativity .

- Crystallography: The target compound packs in a monoclinic lattice (P21/c) with intermolecular C–H···O interactions, whereas hydroxy-substituted analogues form stronger hydrogen bonds (O–H···N/O), improving crystal stability .

Biological Activity

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one, a derivative of thiazolidinone, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive review of its biological activity, including anticancer properties, antibacterial effects, and antioxidant capabilities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure features a thiazolidinone core with a fluorinated phenyl group at the imino position. The synthesis typically involves the reaction of 4-fluorophenyl-substituted thioureas with appropriate reagents, resulting in compounds that exhibit significant biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one derivatives.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of caspases. For instance, research indicates that certain derivatives can trigger intrinsic apoptotic pathways in MCF-7 breast cancer cells, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Cytotoxicity : The compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.50 μM against MCF-7 cells, demonstrating more than 15-fold potency compared to cisplatin .

Table 1: Cytotoxicity Data for (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one Derivatives

Antibacterial Activity

The antibacterial properties of thiazolidinone derivatives are also noteworthy. Studies have shown that these compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

- Efficacy Against Bacteria : For instance, (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one demonstrated an inhibition rate of over 88% against Escherichia coli and Staphylococcus aureus in vitro .

Table 2: Antibacterial Activity Data

| Compound | Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one | E. coli | 88.46 | |

| (Z)-4-((4-chlorophenyl)imino)thiazolidin-2-one | S. aureus | 91.66 |

Antioxidant Activity

Beyond its anticancer and antibacterial properties, this compound also exhibits antioxidant activity.

- Mechanism : The antioxidant effects are primarily attributed to the ability to scavenge free radicals and inhibit oxidative stress markers in various assays .

Table 3: Antioxidant Activity Data

| Compound | Assay Type | Inhibition (%) | Reference |

|---|---|---|---|

| (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one | ABTS Radical Cation Assay | 81.8 |

Case Studies

- Cytotoxic Effects on Cancer Cells : A study involving the evaluation of several thiazolidinone derivatives highlighted the enhanced cytotoxic effects when substituents such as fluorine were present on the phenyl ring. These modifications significantly improved the anticancer efficacy compared to traditional chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : Another investigation focused on the antibacterial potential of various thiazolidinones, revealing that compounds with electron-withdrawing groups on the phenyl ring exhibited superior activity against E. coli and S. aureus, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one, and what parameters are critical for optimizing yield and purity?

- Answer : The synthesis typically involves condensation reactions between a 4-fluoroaniline derivative and a thiazolidinone precursor. Key steps include optimizing temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF or ethanol), and pH control to stabilize intermediates. Reagents such as KMnO₄ (oxidation) and NaBH₄ (reduction) are critical for functional group transformations. Impurities from side reactions (e.g., isomerization or incomplete ring closure) must be minimized via purification using column chromatography or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Answer : Spectroscopic techniques are essential:

- ¹H/¹³C NMR : Assign peaks to confirm the (Z)-configuration of the imino group and fluorophenyl substituents .

- IR Spectroscopy : Identify characteristic bands for C=O (1650–1750 cm⁻¹) and C=S (1100–1250 cm⁻¹) .

- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

- X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Advanced Research Questions

Q. What strategies are effective in resolving structural ambiguities in thiazolidinone derivatives during crystallographic analysis?

- Answer : For ambiguous electron density maps (e.g., disordered fluorophenyl groups):

- Use SHELXL for refinement with restraints on geometric parameters (bond lengths/angles) .

- Apply DFT calculations to predict stable conformers and compare with experimental data .

- For tautomerism (e.g., thione-thiol equilibrium), employ variable-temperature crystallography to capture dynamic behavior .

Q. How should researchers design assays to evaluate the compound’s bioactivity while minimizing false positives?

- Answer :

- Controls : Include a solvent control (DMSO/ethanol) and positive controls (e.g., known thiazolidinone-based inhibitors).

- Dose-response curves : Test across a wide concentration range (nM–µM) to identify IC₅₀ values .

- Counter-screens : Use orthogonal assays (e.g., enzymatic vs. cell-based) to rule out nonspecific effects .

- Cell line selection : Prioritize lines with relevant target expression (e.g., cancer lines for antiproliferative studies) .

Q. How can discrepancies in reported bioactivity data for structurally similar derivatives be systematically addressed?

- Answer :

- Synthesis reproducibility : Verify reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) .

- Purity assessment : Use HRMS to detect trace impurities that may interfere with assays .

- Structural variations : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity .

- Meta-analysis : Pool data from multiple studies to identify trends in substituent-activity relationships .

Q. What computational approaches are recommended for predicting structure-activity relationships (SAR) in thiazolidinone derivatives?

- Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular docking : Simulate binding to targets (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger .

- QSAR modeling : Train models on datasets with varying substituents (e.g., Hammett σ values for aryl groups) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.